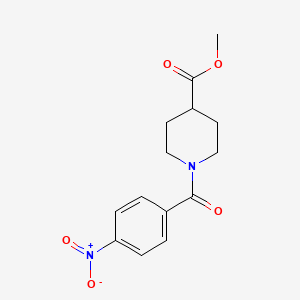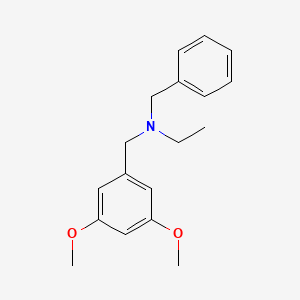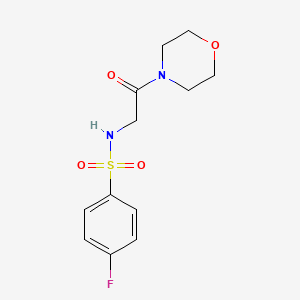
1-benzofuran-2-yl(3-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzofuran-2-yl(3-nitrophenyl)methanone is a chemical compound that has been widely used in scientific research for its unique properties. It is a yellow crystalline powder with a molecular formula of C15H9NO3 and a molecular weight of 251.24 g/mol. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-Benzofuran-2-yl(3-nitrophenyl)methanone is not well understood. However, it is believed that this compound interacts with metal ions and forms a complex that emits fluorescence. In photodynamic therapy, this compound is activated by light, which leads to the generation of reactive oxygen species that cause cell death in cancer cells.
Biochemical and Physiological Effects:
1-Benzofuran-2-yl(3-nitrophenyl)methanone has been shown to have low toxicity in vitro and in vivo. It has been reported to have antioxidant and anti-inflammatory properties. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Benzofuran-2-yl(3-nitrophenyl)methanone in lab experiments is its unique properties, such as its ability to detect metal ions and its use as a photosensitizer in photodynamic therapy. However, one of the limitations is that the mechanism of action of this compound is not well understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many future directions for the use of 1-Benzofuran-2-yl(3-nitrophenyl)methanone in scientific research. One direction is to further investigate its mechanism of action and its interactions with metal ions. Another direction is to explore its potential use in the synthesis of new organic compounds. Additionally, more research is needed to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Conclusion:
1-Benzofuran-2-yl(3-nitrophenyl)methanone is a unique chemical compound that has been widely used in scientific research for its properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Synthesemethoden
1-Benzofuran-2-yl(3-nitrophenyl)methanone can be synthesized using various methods. One of the commonly used methods is the reaction of 2-nitrobenzaldehyde with 2-hydroxybenzofuran in the presence of a base such as potassium carbonate. The reaction yields 1-Benzofuran-2-yl(3-nitrophenyl)methanone as a yellow crystalline powder with a high yield.
Wissenschaftliche Forschungsanwendungen
1-Benzofuran-2-yl(3-nitrophenyl)methanone has been widely used in scientific research for its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been used as an intermediate in the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
1-benzofuran-2-yl-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-15(11-5-3-6-12(8-11)16(18)19)14-9-10-4-1-2-7-13(10)20-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMZGSVPMAAXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-yl(3-nitrophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide](/img/structure/B5703969.png)

![N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B5703985.png)
![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5703993.png)

![4-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5704007.png)


![N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5704024.png)

![5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5704031.png)
![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide](/img/structure/B5704040.png)
![N-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5704046.png)
![4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5704054.png)